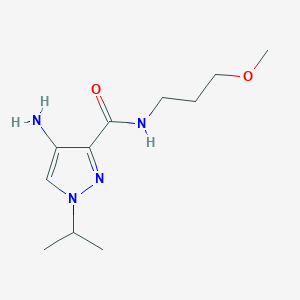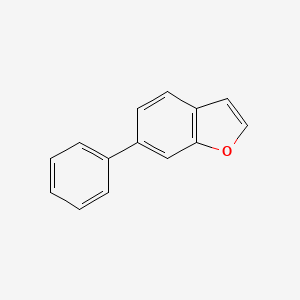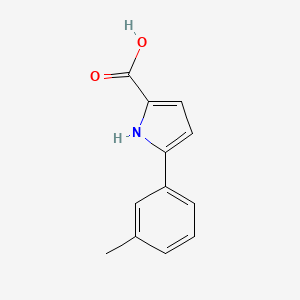
1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular weight of 140.19 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde” is 1S/C7H12N2O/c1-3-10-7(2)9-6-4-5-8-9/h4-7H,3H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure .Physical And Chemical Properties Analysis
“1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde” is a liquid at room temperature . It has a molecular weight of 140.19 . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Biological Properties
Ultrasound-Assisted Synthesis of Pyrazole-Appended Quinolinyl Chalcones : A study by Prasath et al. (2015) in the Journal of Molecular Structure explored the synthesis of quinolinyl chalcones containing a pyrazole group. These compounds, synthesized under ultrasonic methods, showed promising anti-microbial properties, with some compounds exhibiting moderate anti-oxidant activity (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Synthesis and Antioxidant/Anti-Inflammatory Activity : A 2021 study by Sudha et al. in the Asian Journal of Pharmaceutical and Clinical Research synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde. These compounds showed significant antioxidant and anti-inflammatory activities, with some molecules comparable to standard drugs (Sudha, Subbaiah, & Mahalakshmi, 2021).
Material Science and Chemistry
Chitosan Schiff Bases Based on Heterocyclic Moieties : Hamed et al. (2020) in the International Journal of Biological Macromolecules synthesized Schiff bases of chitosan with heteroaryl pyrazole derivatives. These compounds demonstrated antimicrobial activity and were found to be non-cytotoxic (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Novel 5α-Reductase and Aromatase Inhibitors : El-Naggar et al. (2020) in Molecules reported the use of pyrazole-4-carbaldehyde as a starting material for synthesizing inhibitors of 5α-reductase and aromatase, showing that many of these compounds inhibit these enzymes with high potency (El-Naggar, Abd El-All, El-Naem, Abdalla, & Rashdan, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1-ethoxyethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-7(2)10-5-8(6-11)4-9-10/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBPERAEPVBGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2420517.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2420518.png)

![Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate;hydrochloride](/img/structure/B2420524.png)
![3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2420525.png)

![[2-(4-Methyl-3-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2420528.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2420529.png)

![7-(1,3-Benzodioxol-5-yl)-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2420531.png)

![Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate](/img/structure/B2420533.png)
![1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B2420534.png)